2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
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Overview
Description
2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-ol: A similar compound with a hydroxyl group instead of an amino group.
2-(1H-pyrazol-1-yl)ethanol: A compound with a similar structure but lacking the methyl group on the pyrazole ring.
5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate: A derivative with additional functional groups.
Uniqueness
2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-amino-1-(2-methylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-5(2-3-8-9)6(10)4-7/h2-3,6,10H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBKHMGUTTZJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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